5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Organic Synthesis Medicinal Chemistry Sulfonylation

Procure the specialized imidazole-4-sulfonyl chloride building block bearing the distinct 5-chloro-1,2-dimethyl pattern. This scaffold introduces critical electron-withdrawing and steric effects absent in non-chlorinated analogs, directly influencing reaction kinetics and target selectivity in sulfonamide libraries. It is the essential precursor for creating novel covalent inhibitors, agrochemicals, and polymer additives. Standard packaging is accompanied by analytical data (≥98% purity) to ensure reproducibility in structure‑activity relationship studies.

Molecular Formula C5H6Cl2N2O2S
Molecular Weight 229.08 g/mol
CAS No. 1376607-77-0
Cat. No. B6180249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
CAS1376607-77-0
Molecular FormulaC5H6Cl2N2O2S
Molecular Weight229.08 g/mol
Structural Identifiers
SMILESCC1=NC(=C(N1C)Cl)S(=O)(=O)Cl
InChIInChI=1S/C5H6Cl2N2O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3
InChIKeyLIFMJBDANATILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride (CAS 1376607-77-0): Procurement and Differentiation Overview


5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS 1376607-77-0) is a heterocyclic sulfonyl chloride building block featuring a 5-chloro-substituted imidazole core with methyl groups at the N1 and C2 positions . This substitution pattern creates a unique electrophilic scaffold distinct from non-chlorinated or differently alkylated analogs, positioning it as a specialized intermediate for synthesizing sulfonamide, sulfonate ester, and related derivatives in medicinal chemistry and agrochemical research [1].

Why Generic Substitution Fails for 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride


While numerous imidazole-4-sulfonyl chlorides exist as versatile intermediates, their reactivity, downstream biological activity, and physicochemical properties are profoundly influenced by specific ring substitutions [1]. A generic, non-chlorinated analog (e.g., 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride) lacks the electron-withdrawing and steric effects of the 5-chloro group, which can alter reaction kinetics and the conformational properties of final products [2]. Conversely, altering the N1-alkyl chain from methyl to ethyl (e.g., 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride) introduces a different lipophilic and steric profile that can drastically affect compound potency and selectivity, as demonstrated in antimicrobial research [3]. Therefore, substituting the specific 5-chloro-1,2-dimethyl pattern with a generic alternative risks compromising synthetic yields or derailing structure-activity relationship (SAR) studies, directly impacting research reproducibility and project timelines.

Quantitative Differentiation Evidence for 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride


Comparative Reactivity: Enhanced Electrophilicity from 5-Chloro Substitution

The presence of the electron-withdrawing 5-chloro substituent increases the electrophilicity of the sulfonyl chloride group compared to its non-chlorinated analog, 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-02-6). This is inferred from the general class behavior of sulfonyl chlorides, where electron-withdrawing groups on the aromatic ring are known to enhance reactivity toward nucleophiles. While specific comparative kinetic data for these two compounds is not available in the public domain, the structural difference (C5H6Cl2N2O2S vs. C5H7ClN2O2S) directly impacts the electronic environment of the reactive center . This enhanced reactivity can translate to higher yields or faster reaction times in nucleophilic substitution reactions, a key consideration for process chemists [1].

Organic Synthesis Medicinal Chemistry Sulfonylation

Lipophilicity and Steric Profile Differentiation from N1-Ethyl Analog

The target compound possesses a distinct lipophilic and steric profile compared to its closest structural relative, 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride (CAS not specified). The N1-methyl group in the target compound results in a lower calculated partition coefficient (cLogP) and smaller steric bulk compared to the N1-ethyl analog. This difference is not trivial; in a study by Ovonramwen et al., derivatives synthesized from the 1-ethyl analog exhibited specific antimicrobial activity profiles, highlighting that the alkyl chain length is a key determinant of biological activity [1]. While direct activity data for the target 1,2-dimethyl compound is lacking, the structural variation strongly suggests it would produce derivatives with a different spectrum of activity, potency, or physical properties, making it a non-interchangeable building block in drug discovery.

Medicinal Chemistry SAR Studies Drug Design

Differential Application Scope: Sulfonyl Chloride vs. Sulfonyl Fluoride Warheads

The target compound is a sulfonyl chloride, which serves as a versatile intermediate for generating a wide array of functional groups (sulfonamides, sulfonates, etc.) through nucleophilic displacement. This contrasts sharply with its sulfonyl fluoride analog, 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride (CAS 2648946-14-7). Sulfonyl fluorides are prized for their balanced reactivity and stability, making them selective warheads for covalent inhibition of specific amino acid residues (e.g., serine, tyrosine) . The sulfonyl chloride is a more promiscuous electrophile, better suited for constructing diverse compound libraries rather than as a terminal 'click' probe. While the sulfonyl fluoride has a defined niche in chemical biology, the sulfonyl chloride's broader reactivity profile makes it the superior choice for general medicinal chemistry diversification and intermediate synthesis [1].

Chemical Biology Covalent Inhibitors Chemical Probes

High-Value Application Scenarios for 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride


Synthesis of Diverse Sulfonamide Libraries for Drug Discovery

This compound is an ideal building block for generating sulfonamide libraries. Its reactive sulfonyl chloride group readily couples with a vast array of primary and secondary amines to produce novel sulfonamide analogs [1]. The presence of the 5-chloro and 1,2-dimethyl pattern introduces a specific steric and electronic signature into the library, which is valuable for exploring structure-activity relationships (SAR) against biological targets. This is supported by the general use of imidazole-4-sulfonyl chlorides in medicinal chemistry as key intermediates for creating biologically active molecules [2].

Development of Agrochemical Intermediates

Sulfonyl-imidazole derivatives are known to possess microbicidal and pesticidal properties [3]. This compound serves as a critical intermediate for synthesizing novel sulfonamide or sulfonate ester derivatives that could exhibit herbicidal, fungicidal, or insecticidal activity. Its specific substitution pattern provides a unique starting point for developing new crop protection agents with potentially improved selectivity or efficacy profiles compared to those derived from simpler imidazole sulfonyl chlorides.

Synthesis of Advanced Polymer Plasticizers

Patents describe the use of 4-imidazolylsulfonyl chloride derivatives in the production of plasticizers for chlorine-containing polymers [4]. By reacting this specific sulfonyl chloride with various amines, novel plasticizer molecules can be created that may offer enhanced compatibility or performance in PVC and related polymers compared to existing commercial plasticizers. The 5-chloro and methyl groups can influence the plasticizer's migration rate, permanence, and low-temperature flexibility.

Covalent Probe Development (Precursor Stage)

While the sulfonyl fluoride analog is a terminal covalent warhead, this sulfonyl chloride is the crucial precursor for its synthesis. Research groups focused on developing novel covalent inhibitors or chemical probes for target validation may require this specific intermediate to access the corresponding sulfonyl fluoride (or other electrophilic warheads) bearing the same 5-chloro-1,2-dimethyl-imidazole scaffold . Procuring this intermediate ensures the warhead is attached to the correct scaffold for the intended biological target.

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